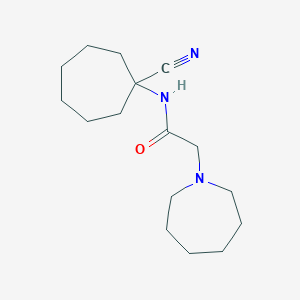

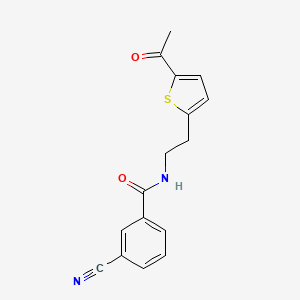

![molecular formula C17H20FN5OS B2575866 N-cyclopentyl-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921515-03-9](/img/structure/B2575866.png)

N-cyclopentyl-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-cyclopentyl-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide” is a compound that belongs to the class of triazole analogues . Triazole analogues have been reported to possess significant biological and pharmacological properties, making them of strong interest in medicinal chemistry . The triazole nucleus is one of the most important heterocycles which has a feature of natural products as well as medicinal agents .

Molecular Structure Analysis

Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms with molecular formula C2H3N3 . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . The specific molecular structure of “this compound” is not detailed in the available sources.Aplicaciones Científicas De Investigación

Synthesis and Molecular Modeling

The synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, closely related to the chemical , has been explored for their potential anticancer properties. These compounds showed significant cytotoxic activities against various cancer cell lines, including breast cancer, suggesting their potential in cancer therapy (Sraa Abu-Melha, 2021).

Structure-Activity Relationships in Anticancer Agents

Another study focused on N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, which is a potent inhibitor of PI3Kα and mTOR, both crucial targets in cancer treatment. Modifications of its structure aimed to enhance metabolic stability, indicating the importance of structural elements in therapeutic efficacy (Markian M Stec et al., 2011).

Antitumor Activity of Benzothiazole Derivatives

Further research into benzothiazole derivatives, including those with N-[4-(benzothiazole-2-yl)phenyl]acetamide structures, demonstrated considerable anticancer activity against several cancer cell lines. This underlines the potential of such compounds in developing new anticancer therapies (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).

Antimicrobial and Antibacterial Applications

Antimicrobial Activity of Imidazole Derivatives

Imidazole derivatives targeting the dihydropteroate synthase enzyme showed appreciable antibacterial activity. This suggests their potential use in addressing antimicrobial resistance, a growing concern in public health (Drashti G. Daraji et al., 2021).

Antibacterial Evaluation of N-phenylacetamide Derivatives

A study on N-phenylacetamide derivatives containing 4-arylthiazole moieties demonstrated promising antibacterial activities against a range of bacterial strains. These findings highlight the potential of such compounds in developing new antibacterial agents (Hui Lu et al., 2020).

Direcciones Futuras

Triazole compounds, due to their significant biological and pharmacological properties, continue to be a focus of research in medicinal chemistry . Future directions may include further exploration of the properties and potential applications of “N-cyclopentyl-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide” and similar compounds.

Mecanismo De Acción

Target of Action

The compound belongs to the class of 1,2,4-triazole derivatives . Compounds in this class are known to have diverse biological activities and can interact with a variety of targets. For example, some 1,2,4-triazole derivatives have been found to inhibit the enzyme carbonic anhydrase-II .

Biochemical Pathways

1,2,4-triazole derivatives can affect a variety of biochemical pathways depending on their specific structures and targets .

Pharmacokinetics

The presence of the 1,2,4-triazole ring in a compound can improve its pharmacokinetic properties .

Result of Action

1,2,4-triazole derivatives can have a variety of effects depending on their specific structures and targets .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of 1,2,4-triazole derivatives .

Propiedades

IUPAC Name |

N-cyclopentyl-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5OS/c18-12-5-7-14(8-6-12)22-9-10-23-16(22)20-21-17(23)25-11-15(24)19-13-3-1-2-4-13/h5-8,13H,1-4,9-11H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNYRKSAIDNORW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]carbamate](/img/structure/B2575783.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2575784.png)

![5-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2575785.png)

![2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2,2-dimethylpropanoate](/img/structure/B2575789.png)

![methyl 2-{[4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2575791.png)

![cyclopropyl-[4-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B2575796.png)

![ethyl 2-[9-(furan-2-ylmethyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2575803.png)